![molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1](/img/structure/B581512.png)
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the CAS number 1246088-64-1 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is represented by the SMILES stringClc1c(I)nc2[nH]ccc2c1C=O
. The empirical formula is C8H4ClIN2O and the molecular weight is 306.49 . Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis of Pyrazolo[4,3-c]pyridines : This compound is used in Sonogashira-type cross-coupling reactions to create 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showing its utility in synthesizing complex heterocycles (Vilkauskaitė, Šačkus, & Holzer, 2011).
Fused Heterocycles Synthesis : In a similar context, the compound serves as a synthon for creating pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This illustrates its importance in building diverse fused heterocyclic structures (El-Nabi, 2004).
Vilsmeier–Haack Reaction Utilization : The compound is also instrumental in Vilsmeier–Haack reactions, leading to novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These are further used to synthesize chalcone analogues and dipyrazolopyridines, indicating its versatility in organic synthesis (Quiroga et al., 2010).
Synthesis of Trifluoromethyl-substituted Compounds : It's also used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This showcases its application in introducing trifluoromethyl groups into heterocycles (Palka et al., 2014).
Interaction with Glycine Esters : Research has also been conducted on the interaction of similar compounds with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could have potential in developing biologically active compounds (Zinchenko et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXUNBNODWXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C=O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
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